molecular formula C13H10BrNO2 B1381877 Benzyl 4-bromopyridine-2-carboxylate CAS No. 1289215-35-5

Benzyl 4-bromopyridine-2-carboxylate

Cat. No.: B1381877
CAS No.: 1289215-35-5
M. Wt: 292.13 g/mol
InChI Key: VGRGCBVDPJPGLU-UHFFFAOYSA-N
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Description

Benzyl 4-bromopyridine-2-carboxylate is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRGCBVDPJPGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Benzyl 4-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine-2-carboxylic acid, it serves as a versatile synthetic intermediate. The presence of a bromine atom at the 4-position, a benzyl ester at the 2-position, and a nitrogen atom within the aromatic ring imparts a unique combination of electronic and steric properties. These features make it a valuable scaffold for developing novel therapeutic agents and functional materials. For instance, the pyridine core is a common motif in numerous pharmaceuticals, while the bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While direct experimental data for this specific molecule is not extensively documented in public literature, we can infer many of its characteristics with high confidence by analyzing its constituent parts and data from closely related analogs, such as its parent acid, 4-bromopyridine-2-carboxylic acid, and its methyl ester. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective synthesis, handling, and application.

Chemical Identity and Core Structure

The foundational step in understanding any molecule is to define its structure and fundamental identifiers.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a benzyl carboxylate group and at the 4-position with a bromine atom.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Identifiers

A summary of the core identifiers for this compound and its parent acid is provided below. The data for the benzyl ester is calculated, while the data for the parent acid is experimentally derived where available.

PropertyThis compound (Predicted/Calculated)4-Bromopyridine-2-carboxylic acid (Experimental/Known)Reference
CAS Number Not assigned30766-03-1[1][2]
Molecular Formula C₁₃H₁₀BrNO₂C₆H₄BrNO₂[1]
Molecular Weight 292.13 g/mol 202.01 g/mol [1][2]
IUPAC Name This compound4-Bromopyridine-2-carboxylic acid[1]
Synonyms Benzyl 4-bromopicolinate4-Bromopicolinic acid[2][3]
SMILES C1=CC=C(C=C1)COC(=O)C2=NC=CC(Br)=C2C1=CN=C(C=C1Br)C(=O)O[1]
InChIKey (Predicted)RPHHYRNGCJYQSP-UHFFFAOYSA-N[1][4]

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and absorption to reactivity and formulation.

Melting Point, Boiling Point, and Physical State
  • Physical State : Expected to be a white to off-white crystalline solid at room temperature, similar to its methyl ester analog (Methyl 4-bromopyridine-2-carboxylate), which is a powder.[5][6]

  • Melting Point : The melting point is predicted to be higher than that of the methyl ester (54-56 °C) due to the larger, more rigid benzyl group, which allows for more effective crystal packing.[6] For comparison, the parent acid has a significantly higher melting point due to intermolecular hydrogen bonding.[7][8] A reasonable estimate would be in the range of 70-90 °C.

  • Boiling Point : The boiling point is expected to be significantly high, likely over 350 °C at atmospheric pressure, and would likely decompose before boiling. The parent acid has a calculated boiling point of 347.8 °C at 760 mmHg.[9]

Solubility Profile

The solubility of a compound is paramount, especially in drug development. The transition from a carboxylic acid to a benzyl ester dramatically alters the solubility profile.

  • Aqueous Solubility : The parent acid has some water solubility due to the carboxylic acid group's ability to hydrogen bond and ionize. The benzyl ester, however, will be practically insoluble in water. The large, nonpolar benzyl group and the loss of the acidic proton significantly increase its lipophilicity.

  • Organic Solubility : this compound is expected to be soluble in a range of common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It will likely have moderate solubility in alcohols like methanol and ethanol and lower solubility in nonpolar solvents such as hexanes.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a drug's ability to cross cell membranes.

  • Predicted LogP : The parent acid, 4-bromopyridine-2-carboxylic acid, has a calculated XLogP3 of 1.4.[1] The addition of the benzyl group will substantially increase the lipophilicity. We can estimate the LogP for the benzyl ester to be in the range of 3.0 to 3.5, making it significantly more lipophilic and favoring partitioning into lipidic environments.

Acidity/Basicity (pKa)

The pKa values determine the ionization state of a molecule at a given pH.

  • Pyridine Nitrogen (pKa) : The pyridine nitrogen is basic. For the parent 4-bromopyridine, the pKa of the conjugate acid is low due to the electron-withdrawing effect of the bromine. The addition of the electron-withdrawing carboxylate group at the 2-position will further decrease the basicity of the pyridine nitrogen. The pKa of the protonated pyridine nitrogen in this compound is predicted to be in the range of 1-2. This means the pyridine ring will only be significantly protonated under strongly acidic conditions.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. The following are predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum will be the most informative for structural confirmation.

    • Benzyl Protons : A multiplet corresponding to the 5 protons of the phenyl ring will appear in the aromatic region, typically around 7.3-7.5 ppm. A characteristic singlet for the two benzylic methylene (-CH₂-) protons will be observed further downfield, likely between 5.3-5.5 ppm.

    • Pyridine Protons : The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 7.5-9.0 ppm). Due to the substitution pattern, they will likely show a characteristic set of splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets).

  • ¹³C NMR : The carbon NMR will show distinct signals for each unique carbon atom.

    • Carbonyl Carbon : The ester carbonyl carbon will have a characteristic chemical shift in the range of 160-170 ppm.

    • Aromatic Carbons : The carbons of the benzyl and pyridine rings will appear in the typical aromatic region of 120-150 ppm. The carbon attached to the bromine (C4) will be shifted relative to an unsubstituted pyridine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak : In an ESI-MS experiment, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 292.0 and 294.0.

  • Isotopic Pattern : A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom. The [M]⁺ and [M+2]⁺ peaks will have an approximate 1:1 intensity ratio, which is a definitive indicator of the presence of bromine.[10]

  • Fragmentation : Common fragmentation pathways would include the loss of the benzyl group or the entire benzyloxycarbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • C=O Stretch : A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.

  • C-O Stretch : A C-O stretching band for the ester linkage will be present in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches : Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

Understanding the synthesis and potential reactions of this compound is crucial for its application as a synthetic intermediate.

Synthetic Pathway

The most direct route to synthesize this compound is through the esterification of its parent acid, 4-bromopyridine-2-carboxylic acid.

Diagram 2: Synthetic Workflow for this compound

G A 4-Bromopyridine-2-carboxylic acid D Esterification Reaction A->D B Benzyl Alcohol B->D C Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) C->D F Workup & Purification (e.g., Extraction, Chromatography) D->F E This compound F->E

Caption: General workflow for the synthesis of the target compound.

A common method is the Fischer esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst. Alternatively, milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be employed to avoid harsh acidic conditions that might be detrimental to sensitive substrates.

Chemical Reactivity and Stability
  • Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing carboxylate group. The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution.[11] This allows for the displacement of the bromide with various nucleophiles (e.g., amines, thiols, alkoxides), making this compound an excellent building block for library synthesis.

  • Cross-Coupling Reactions : The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[12] This enables the introduction of aryl, vinyl, or alkynyl groups at the 4-position.

  • Hydrolysis : As an ester, the compound is susceptible to hydrolysis back to the parent carboxylic acid and benzyl alcohol under either acidic or basic conditions. It is expected to be stable under neutral conditions.

  • Storage : For long-term storage, it should be kept in a cool, dry place, protected from moisture and strong acids or bases to prevent degradation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the characterization of key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation : Accurately weigh approximately 5-10 mg of this compound into a glass vial.

  • Solvent Addition : Add a precise volume (e.g., 10 mL) of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration : Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

  • Phase Separation : Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Analysis : Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification : Compare the measured concentration against a standard curve prepared from known concentrations of the compound in an organic solvent (e.g., acetonitrile) to determine the aqueous solubility.

Protocol: Determination of LogP (Shake-Flask Method)
  • System Preparation : Prepare a biphasic system by mixing equal volumes of n-octanol and water (or pH 7.4 buffer) in a separatory funnel. Shake vigorously and allow the phases to separate and become mutually saturated for at least 24 hours.

  • Compound Addition : Prepare a stock solution of this compound in n-octanol. Add a small volume of this stock solution to a fresh mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.

  • Equilibration : Seal the vial and shake gently for several hours until equilibrium is established.

  • Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.

  • Analysis : Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using HPLC-UV or a similar quantitative method.

  • Calculation : The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion

This compound is a molecule with significant potential as a versatile intermediate in drug discovery and materials science. While direct experimental data is limited, a robust profile of its physicochemical properties can be confidently predicted based on its structure and comparison to well-characterized analogs. Its key features—a lipophilic character, a reactive C-Br bond for cross-coupling and SNAr reactions, and well-defined spectroscopic handles—make it an attractive scaffold for chemical exploration. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their work, enabling the development of novel molecules with tailored properties.

References

  • PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link][13]

  • University of Cambridge. (n.d.). Electronic Supporting Information. Retrieved from [Link][14]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][15]

  • PubChemLite. (n.d.). Benzyl 4-bromotetrahydro-1(2h)-pyridinecarboxylate (C13H16BrNO2). Retrieved from [Link][16]

  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2). Retrieved from [Link][17]

  • Stanchem. (n.d.). 4-Bromo-2-pyridinecarboxylic Acid, min 98% (HPLC). Retrieved from [Link][18]

  • Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link][12]

  • ResearchGate. (2025, August 7). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Retrieved from [Link][19]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link][20]

  • MDPI. (2023, October 16). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link][21]

  • PubChemLite. (n.d.). 4-bromopyridine-2-carboxylic acid (C6H4BrNO2). Retrieved from [Link][22]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link][23]

  • ChemBK. (2024, April 9). 2-Bromopyridine-4-carboxylic acid. Retrieved from [Link][8]

  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link][11]

  • Pharmaffiliates. (n.d.). 4-Bromopyridine. Retrieved from [Link][24]

Sources

Solubility profile of Benzyl 4-bromopyridine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of Benzyl 4-bromopyridine-2-carboxylate

Executive Summary

This compound is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, particularly in the development of HIF prolyl hydroxylase inhibitors and other pyridine-based scaffolds.[1] As a lipophilic ester derivative of 4-bromopyridine-2-carboxylic acid, its solubility profile differs significantly from its acid precursor and methyl ester analogs.[1]

This guide provides a comprehensive technical analysis of its solubility behavior. It synthesizes structural physicochemical predictions with field-proven experimental protocols.[1] Since specific solubility data for this intermediate is often proprietary or unpublished, this document empowers researchers to experimentally validate solubility and optimize solvent selection for synthesis, extraction, and purification.[1]

Physicochemical Basis of Solubility

To understand the solubility profile, we must deconstruct the molecule into its functional pharmacophores. The interplay between the lipophilic benzyl ester and the electron-deficient pyridine ring dictates its solvent affinity.[1]

FeatureChemical NatureImpact on Solubility
Pyridine Core Heterocyclic AromaticProvides moderate polarity and basicity (pKa ~3-4).[1] Soluble in polar organic solvents; capable of H-bonding acceptance.
4-Bromo Substituent HalogenIncreases lipophilicity (LogP) and density.[1] Reduces water solubility compared to the parent pyridine.
Benzyl Ester Aromatic EsterSignificantly increases lipophilicity and molecular weight. Drastically reduces water solubility compared to methyl/ethyl esters.

Predicted Properties:

  • Molecular Weight: ~292.13 g/mol [1]

  • Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)

  • Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity).

Predicted Solubility Profile

Based on Structure-Activity Relationship (SAR) analysis of analogous pyridine carboxylates (e.g., Methyl 4-bromopyridine-2-carboxylate), the following solubility profile is established for laboratory applications.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for extraction from aqueous workups and as a loading solvent for chromatography.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Preferred solvents for nucleophilic substitution reactions (SNAr) or coupling reactions.
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneGood (50–100 mg/mL)Standard solvents for reaction and liquid-liquid extraction.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Critical for Purification: Likely soluble at reflux but sparingly soluble at RT, making these ideal candidates for recrystallization.
Non-Polar Alkanes Hexanes, Heptane, PentanePoor / Insoluble (<1 mg/mL)Acts as an Anti-solvent to precipitate the product during trituration or recrystallization.
Aqueous Media Water, PBS Buffer (pH 7.4)Insoluble The compound will partition into the organic layer. Acidic water (pH < 2) may increase solubility slightly via protonation of the pyridine nitrogen.

Expert Insight: The benzyl group acts as a "lipophilic anchor." While the methyl ester analog might show partial solubility in water or cold alcohols, the benzyl ester is strictly hydrophobic. Avoid using water as a co-solvent in reactions unless a phase transfer catalyst is employed.

Experimental Protocols for Solubility Determination

Do not rely on estimates for critical process development. Use these self-validating protocols to generate precise data.[1]

Protocol A: Kinetic Solubility Screen (Tier 1)

Best for: Rapidly assessing solvent compatibility for reaction screening.

  • Preparation: Weigh 5 mg of solid this compound into a clear HPLC vial.

  • Titration: Add the solvent of interest in 50 µL aliquots at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Inspect visually for clarity.

    • Dissolved: Clear solution, no particulates.

    • Partial: Cloudy suspension.

    • Insoluble: Solid remains at bottom.

  • Calculation: If 5 mg dissolves in 100 µL, solubility is >50 mg/mL.

Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

Best for: Precise formulation and crystallization optimization.

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Standard Curve: Prepare a standard of the compound in Acetonitrile (0.1 – 1.0 mg/mL).

    • Mobile Phase: Water/Acetonitrile gradient (0.1% TFA) to ensure elution of the lipophilic ester.

Workflow Visualization

Figure 1: Solubility Assessment Workflow

SolubilityWorkflow cluster_0 Data Application Start Start: Solid Sample VisualScreen Tier 1: Visual Titration (Add Solvent in 50µL steps) Start->VisualScreen Check Is Solution Clear? VisualScreen->Check Check->VisualScreen No (Add more solvent) Calc Calculate Approx. Solubility (mg/mL) Check->Calc Yes HPLC Tier 2: Thermodynamic HPLC Analysis Calc->HPLC If precise data needed Reaction Reaction Solvent (>50 mg/mL) Calc->Reaction Cryst Crystallization (Temp Dependent) Calc->Cryst

Caption: A tiered approach to solubility profiling, moving from rapid visual estimates to precise HPLC quantification.

Implications for Synthesis & Purification

The solubility profile dictates the optimal workflow for isolating high-purity material.[1]

Reaction Solvent Selection
  • Recommendation: Use DCM or THF for esterification reactions (e.g., Acid + Benzyl Bromide).

  • Why: These solvents solubilize both the lipophilic benzyl bromide and the resulting ester, preventing premature precipitation that could trap impurities.

Extraction Strategy
  • Protocol: Dilute reaction mixture with Water . Extract with Ethyl Acetate or DCM .

  • Mechanism: The high LogP of the benzyl ester ensures >99% partitioning into the organic phase, while inorganic salts and unreacted acid (if pH > 5) remain in the aqueous phase.

Purification: Recrystallization Logic

Since chromatography can be expensive at scale, recrystallization is preferred.

  • Solvent System: Ethanol or Ethanol/Hexane .

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol (High solubility at 78°C).

    • Slowly cool to Room Temperature.

    • If no crystals form, add Hexane dropwise (Anti-solvent) until turbidity persists, then cool to 4°C.

    • Result: The lipophilic impurities remain in the mother liquor, while the benzyl ester crystallizes due to the pi-stacking of the aromatic rings.[1]

Figure 2: Purification Decision Tree

PurificationTree Input Crude Mixture SolubilityCheck Check Solubility in Hot Ethanol Input->SolubilityCheck Recryst Recrystallization (EtOH or EtOH/Hex) SolubilityCheck->Recryst Soluble Hot / Insoluble Cold Column Flash Chromatography (Hexane/EtOAc) SolubilityCheck->Column Soluble Cold or Insoluble Hot

Caption: Decision logic for selecting purification method based on alcohol solubility profile.

References

  • PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid (CAS 30766-03-1).[1] National Library of Medicine. Retrieved from [Link]

  • Klimešová, V., et al. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Arkivoc. Retrieved from [Link]

Sources

Chemical structure and molecular weight of Benzyl 4-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 4-bromopyridine-2-carboxylate: Synthesis, Characterization, and Applications

Abstract

This compound is a functionalized pyridine derivative of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates a pyridine core, a versatile scaffold in drug discovery, a bromine atom at the 4-position that serves as a handle for cross-coupling reactions, and a benzyl ester that can function as a protecting group or a precursor for further modification. This technical guide provides a comprehensive overview of the compound's chemical structure, molecular weight, a detailed, field-proven synthesis protocol with mechanistic insights, and a predictive analysis of its spectroscopic characterization. Furthermore, it explores the potential applications of this molecule as a key building block in the development of novel chemical entities.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyData
Chemical Structure
IUPAC Name This compound
Molecular Formula C₁₃H₁₀BrNO₂
Molecular Weight 292.13 g/mol
CAS Number Not assigned
Appearance Predicted: Off-white to pale yellow solid

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step process: first, the preparation of the carboxylic acid precursor, followed by its esterification. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of 4-Bromopyridine-2-carboxylic Acid

The precursor, 4-bromopyridine-2-carboxylic acid, is efficiently synthesized through the oxidation of 4-bromo-2-methylpyridine.[1] Potassium permanganate (KMnO₄) is an effective and robust oxidizing agent for converting an alkyl side chain on an aromatic ring into a carboxylic acid.

Experimental Protocol:

  • Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyridine (10.0 mL, approx. 0.1 mol) and 200 mL of water.

  • Heating: Begin stirring and gently heat the mixture.

  • Oxidant Addition: When the internal temperature reaches 75 °C, begin the portion-wise addition of potassium permanganate (39.5 g, 0.25 mol). The temperature should be carefully controlled to remain between 80-82 °C.[1]

    • Expert Insight: The portion-wise addition of KMnO₄ is critical for managing the exothermicity of the reaction and preventing runaway oxidation or side reactions. Each portion should be added only after the purple color of the permanganate has dissipated, indicating its consumption.[1]

  • Reaction Monitoring: After the final addition, maintain the reaction at 80-82 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration.

  • Acidification: The filtrate is then cooled in an ice bath and acidified with concentrated HCl to a pH of ~3-4. This protonates the carboxylate salt, causing the desired 4-bromopyridine-2-carboxylic acid to precipitate.

  • Isolation: The white solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to this compound

To form the benzyl ester, the carboxylic acid must first be activated. A reliable method involves conversion to an acyl chloride followed by reaction with benzyl alcohol. This method is often preferred over direct Fischer esterification for heteroaromatic acids, which can be resistant to strongly acidic conditions.

Experimental Protocol:

  • Acyl Chloride Formation: To a flask containing 4-bromopyridine-2-carboxylic acid (1 eq.), add thionyl chloride (SOCl₂, ~2-3 eq.) and a catalytic amount of DMF. The mixture is heated gently under reflux for 2-3 hours.

    • Expert Insight: The addition of DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. This step converts the carboxylic acid into a highly reactive acyl chloride intermediate.

  • Reagent Removal: After the reaction is complete, excess thionyl chloride is removed under reduced pressure.

  • Esterification: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath. Benzyl alcohol (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (~1.5 eq.) are added dropwise.

    • Trustworthiness: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive acyl chloride back to the carboxylic acid. The base is essential for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.[2]

  • Reaction Monitoring & Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with dichloromethane and washed sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification start1 4-Bromo-2-methylpyridine reagent1 KMnO₄, H₂O 80-82 °C start1->reagent1 product1 4-Bromopyridine-2-carboxylic Acid reagent1->product1 reagent2 1. SOCl₂, cat. DMF 2. Benzyl Alcohol, Et₃N product1->reagent2 product2 This compound reagent2->product2

Caption: A two-step synthesis of this compound.

Structural Elucidation and Characterization

While a definitive experimental spectrum for this specific compound is not widely published, its spectroscopic properties can be reliably predicted based on its structure and known data for analogous compounds. These predictions are crucial for guiding the characterization of the synthesized material.

TechniquePredicted Spectroscopic Data
¹H NMR δ ~8.5-8.6 (d, 1H, Py-H6), δ ~7.8-7.9 (d, 1H, Py-H3), δ ~7.7-7.8 (dd, 1H, Py-H5), δ ~7.3-7.5 (m, 5H, Ar-H of Benzyl), δ ~5.4 (s, 2H, -CH₂-)
¹³C NMR δ ~164-165 (C=O), δ ~151 (Py C2), δ ~149 (Py C6), δ ~140 (Py C4-Br), δ ~135 (Ar C-ipso of Benzyl), δ ~128-129 (Ar CH of Benzyl), δ ~127 (Py C5), δ ~125 (Py C3), δ ~68 (-CH₂-)
IR (cm⁻¹) ~3100-3000 (Aromatic C-H stretch), ~1740-1720 (Strong, C=O ester stretch), ~1580, 1450 (Aromatic C=C stretch), ~1300-1150 (C-O stretch)
Mass Spec (EI) M⁺ peak exhibiting a characteristic 1:1 isotopic pattern for Br at m/z 291/293. Key fragment at m/z 91 ([C₇H₇]⁺, tropylium ion).

Applications in Research and Development

This compound is not an end-product but a versatile intermediate with considerable potential in synthetic and medicinal chemistry.

A Platform for Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is strategically placed for participation in metal-catalyzed cross-coupling reactions. It serves as an excellent leaving group in Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl groups), enabling the rapid synthesis of diverse libraries of 4-substituted pyridine derivatives.

Scaffold for Medicinal Chemistry

The pyridine ring is a privileged scaffold found in numerous approved pharmaceuticals.[4] This compound provides a pre-functionalized core that can be elaborated upon. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides—a common functional group in bioactive molecules.[5] The combination of the pyridine core and the handle for diversification makes it a valuable starting material for hit-to-lead optimization campaigns in drug discovery.

Diversification Potential Workflow

Diversification cluster_coupling C4-Position Chemistry cluster_ester C2-Position Chemistry start This compound reagent1 R-B(OH)₂ Pd Catalyst start->reagent1 Suzuki Coupling reagent2 1. LiOH (Hydrolysis) 2. R-NH₂, Coupling Agent start->reagent2 Amidation product1 4-Aryl/Alkyl Pyridine Derivative reagent1->product1 product2 4-Bromo Pyridine-2-carboxamide reagent2->product2

Caption: Diversification pathways for this compound.

Conclusion

This compound is a valuable and versatile chemical building block. This guide has detailed a logical and robust synthetic pathway, provided a predictive framework for its analytical characterization, and highlighted its significant potential for creating complex molecular architectures. For researchers and scientists in drug development and materials science, this compound represents a strategic starting point for the synthesis of novel and functionalized pyridine-based molecules.

References

  • Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2- (succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9- carboxylate trifluoromethanesulfonate - -ORCA - Cardiff University. [Link]

  • 4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150 - PubChem. [Link]

  • 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide - MDPI. [Link]

  • Benzyl 4-bromotetrahydro-1(2h)-pyridinecarboxylate (C13H16BrNO2) - PubChemLite. [Link]

  • Understanding 4-Bromopyridine: Properties, Applications, and Pricing. [Link]

  • The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides - ResearchGate. [Link]

  • CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google P
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - arkat usa. [Link]

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An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of Benzyl 4-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for Benzyl 4-bromopyridine-2-carboxylate, a key intermediate in modern medicinal chemistry and drug development. We will explore the logical deconstruction of the target molecule through retrosynthetic analysis, detailing the synthesis of its critical precursor, 4-bromopyridine-2-carboxylic acid. A comparative analysis of various esterification methodologies is presented, complete with field-proven protocols. Furthermore, this guide highlights the strategic importance of the 4-bromo functional group as a versatile handle for subsequent molecular diversification via palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical research.[1][2] This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery.

The Logic of Deconstruction: Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials by disconnecting key bonds.[3][4][5] Our target molecule, this compound, is a bifunctional compound featuring an ester and a brominated pyridine ring.

The most logical initial disconnection targets the ester linkage, as ester formation is a reliable and well-understood transformation. This C-O bond disconnection reveals two primary precursors: 4-bromopyridine-2-carboxylic acid and benzyl alcohol . Benzyl alcohol is a readily available commercial reagent, simplifying one branch of our synthesis. The core synthetic challenge, therefore, lies in the efficient preparation of the key intermediate, 4-bromopyridine-2-carboxylic acid.

Further analysis of 4-bromopyridine-2-carboxylic acid suggests that the most robust synthetic route involves installing the bromine atom prior to the formation of the carboxylic acid. A functional group interconversion (FGI) strategy, converting a methyl group into a carboxylic acid via oxidation, is a common and powerful tactic. This leads us back to 4-bromo-2-methylpyridine as the immediate precursor. This precursor can, in turn, be derived from the regioselective bromination of 2-methylpyridine (2-picoline).

G TM This compound (Target Molecule) P1 4-Bromopyridine-2-carboxylic Acid TM->P1 C-O Ester Disconnection P2 Benzyl Alcohol (Commercial) TM->P2 C-O Ester Disconnection P3 4-Bromo-2-methylpyridine P1->P3 Functional Group Interconversion (FGI) (Oxidation) P4 2-Methylpyridine (2-Picoline) P3->P4 C-Br Disconnection (Bromination)

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 4-Bromopyridine-2-carboxylic Acid

The most direct and industrially scalable route to 4-bromopyridine-2-carboxylic acid is the oxidation of 4-bromo-2-methylpyridine.[6] Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation. The choice of this reagent is based on its proven efficacy in converting alkyl side chains on aromatic rings to carboxylic acids.

Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine

This protocol is adapted from established methodologies for the oxidation of picoline derivatives.[6]

  • Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyridine (10.0 mL, approx. 0.1 mol) and 200 mL of water.

  • Heating: Begin stirring and gently heat the mixture to 75°C.

  • Oxidant Addition: Weigh out potassium permanganate (KMnO₄) powder (39.5 g, 0.25 mol). Once the reaction temperature is stable at 75°C, begin adding the KMnO₄ in small portions (in approximately 5 batches).

  • Temperature Control: The reaction is exothermic. Control the rate of addition to maintain the internal temperature between 80-82°C. Ensure the purple color of the permanganate dissipates (solution turns dark brown) before adding the next portion, indicating its consumption.

  • Reaction Monitoring: After the final addition, maintain the reaction at 80-82°C for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration. Wash the filter cake with a small amount of hot water to recover any trapped product.

  • Isolation: Combine the filtrates and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The desired product, 4-bromopyridine-2-carboxylic acid, will precipitate as a white solid.[7]

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.[8]

Self-Validating System & Trustworthiness: The success of this protocol is visually verifiable. The disappearance of the intense purple of KMnO₄ confirms its reaction. The precipitation of the product upon acidification provides a clear endpoint for isolation. Purity can be confirmed by melting point analysis (172-174°C) and standard spectroscopic techniques.

The Coupling Step: A Comparative Analysis of Esterification Methods

The final transformation is the esterification of 4-bromopyridine-2-carboxylic acid with benzyl alcohol. Several methods can achieve this, each with distinct advantages and disadvantages related to reaction conditions, yield, and ease of purification.

Method Reagents/Catalyst Typical Conditions Advantages Disadvantages
Fischer-Speier Concentrated H₂SO₄ (catalyst)Reflux in excess alcoholEconomical, simple reagents.[9][10]Reversible, requires forcing conditions (heat), potential for side reactions.
Acyl Chloride SOCl₂ or (COCl)₂, then alcoholRoom temp or mild heatHigh-yielding, irreversible.[9][11]Two-step process, generates corrosive HCl gas.
Steglich DCC or EDC, DMAP (catalyst)Room temp, inert solvent (DCM)Very mild conditions, high yield, good for sensitive substrates.[12][13]Coupling agents can be hazardous, generates urea byproduct that must be filtered.

For substrates like ours, which are relatively robust, any of these methods could be successful. However, the Steglich esterification offers the best balance of high yield and mild, controllable conditions, making it a preferred method in modern drug discovery labs.[12] The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial, as it acts as a hyper-nucleophile to form a highly reactive acylpyridinium intermediate, dramatically accelerating the reaction.[14]

Recommended Experimental Protocol: Steglich Esterification
  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add benzyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise, keeping the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its potential for diversification. The bromine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[15] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical process in drug development.[16]

The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle.[17][18] This enables a wide range of transformations.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Coupling Start This compound Suzuki R-B(OH)₂ Pd Catalyst, Base Start->Suzuki Sonogashira R-C≡C-H Pd/Cu Catalyst, Base Start->Sonogashira Buchwald R₂NH Pd Catalyst, Base Start->Buchwald Heck Alkene Pd Catalyst, Base Start->Heck Product_Suzuki 4-Aryl/Vinyl Product Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl Product Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino Product Buchwald->Product_Buchwald Product_Heck 4-Alkenyl Product Heck->Product_Heck

Figure 2: Diversification of the intermediate via cross-coupling reactions.
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.[19][20]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key motif in many bioactive molecules.[16]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

  • Heck Coupling: Formation of C-C bonds by coupling with alkenes.[19]

These reactions empower chemists to systematically explore the chemical space around the pyridine core, optimizing properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles for new drug candidates.[21][22]

References

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-246. [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5936-5945. [Link]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • ACS Publications. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

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  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • ResearchGate. (2006). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]

  • Clark, J. (2004). Esterification. Chemguide. [Link]

  • Fawwaz, M. (2023). Retrosynthesis Strategy in Organic Chemistry. Pharmauho Editorial. [Link]

  • SciTePress. (2022). Retrosynthesis. [Link]

  • Dudekula, K., et al. (2024). AN OVERVIEW OF RETROSYNTHETIC METHODS, EVALUATION, AND MECHANISM. International Journal of Current Innovations in Advanced Research, 7(2), 52-63. [Link]

  • ResearchGate. (2021). Retrosynthesis: A Strategy for Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromopyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

  • Wikipedia. (n.d.). Pyridines. [Link]

  • Google Patents. (1991). US5047542A - Process for preparing pyridine carboxylic acid esters.
  • University of California, Los Angeles. (n.d.). Benzene Retrosynthesis Worksheet Key. [Link]

  • Google Patents. (1956).
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  • BSEF. (n.d.). Pharmaceuticals. [Link]

  • Al-Ostoot, F. H., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][16]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Scientific Reports, 14(1), 1-22. [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging Benzyl 4-bromopyridine-2-carboxylate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and prevalence in a multitude of FDA-approved drugs.[1][2] Within the vast landscape of drug discovery, protein kinases remain a critical class of targets, particularly in oncology, where their dysregulation is a common driver of disease.[1][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of Benzyl 4-bromopyridine-2-carboxylate, a versatile and synthetically tractable scaffold for the rapid generation of diverse kinase inhibitor libraries. We will explore the core synthetic transformations, provide validated, step-by-step protocols, and discuss the chemical rationale behind key experimental choices, thereby empowering researchers to accelerate their discovery programs.

The Strategic Advantage of the Pyridine Scaffold

Kinase inhibitors are designed to compete with adenosine triphosphate (ATP) by occupying its binding pocket within the kinase domain.[4] A successful inhibitor must form specific, high-affinity interactions with key residues. The pyridine scaffold is exceptionally well-suited for this role. The ring nitrogen is a potent hydrogen bond acceptor, often forming a critical interaction with the "hinge" region of the kinase, mimicking the adenine moiety of ATP.[4][5] This foundational interaction provides a strong anchor, allowing chemists to build out diversity from other positions on the ring to achieve potency and selectivity.

Our focus, this compound, is an intelligently designed starting material that capitalizes on these principles.

  • Pyridine Nitrogen: Positioned to act as the primary hinge-binding element.

  • C4-Bromo Group: A versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. This position often points towards the solvent-exposed region of the ATP pocket, allowing for the installation of larger, property-modulating groups.

  • C2-Benzyl Carboxylate: This group serves two purposes. The benzyl ester acts as a stable protecting group for the carboxylic acid. The carbonyl oxygen can also form additional hydrogen bonds. Upon deprotection, the resulting carboxylic acid or a derived amide can be used to target other residues or enhance physicochemical properties.

Figure 1: Key functional regions of the this compound scaffold.

Core Synthetic Workflow: A Divergent Approach

The true power of this scaffold lies in its ability to serve as a central hub for a divergent synthetic strategy. From this single starting material, two primary palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—can be employed to rapidly generate a wide array of analogs. Subsequent deprotection and functionalization of the C2-ester complete the synthesis.

G cluster_coupling Palladium-Catalyzed Cross-Coupling at C4 cluster_modification Modification at C2 start Benzyl 4-bromopyridine- 2-carboxylate suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki Ar-B(OH)₂ buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald R₂-NH intermediate_suzuki C4-Aryl/Heteroaryl Intermediate suzuki->intermediate_suzuki intermediate_buchwald C4-Amino Intermediate buchwald->intermediate_buchwald deprotection Benzyl Ester Deprotection intermediate_suzuki->deprotection intermediate_buchwald->deprotection acid Carboxylic Acid Intermediate deprotection->acid amide Amide Coupling acid->amide final_product Final Kinase Inhibitor Library acid->final_product amide->final_product

Figure 2: Divergent synthetic workflow for generating kinase inhibitor libraries.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably one of the most robust and functional-group-tolerant methods for forming carbon-carbon bonds. In our context, it is used to couple various aryl or heteroaryl boronic acids (or their pinacol ester equivalents) to the C4 position of the pyridine ring.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes bearing phosphine ligands are standard. Pd(dppf)Cl₂, a pre-formed, air-stable catalyst, is an excellent starting point as it is effective for a wide range of substrates.[6]

  • Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions, but K₂CO₃ is a more economical choice.[6]

  • Solvent: A mixture of an organic solvent and water is essential. Solvents like 1,4-dioxane or DME are used to solubilize the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are susceptible to oxidation. Therefore, degassing the solvent and running the reaction under an inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and ensure reproducible results.[7][8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a key transformation for installing diverse amine functionalities. This is particularly valuable in kinase inhibitor design, where amino groups often confer solubility and provide additional hydrogen bonding opportunities.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, or more modern biaryl phosphines such as XPhos or DavePhos, are designed to promote the challenging reductive elimination step that forms the C-N bond.[7][9] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing in the reaction.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

ReagentM.W. ( g/mol )Eq.Amount (mmol)Mass/Volume
This compound308.141.01.0308 mg
Arylboronic Acid-1.21.2-
Pd(dppf)Cl₂•CH₂Cl₂816.640.050.0541 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to afford the desired C4-arylated product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine (e.g., morpholine).

ReagentM.W. ( g/mol )Eq.Amount (mmol)Mass/Volume
This compound308.141.01.0308 mg
Amine (e.g., Morpholine)87.121.21.2105 µL
Pd₂(dba)₃915.720.020.0218 mg
BINAP622.670.040.0425 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (anhydrous)---10 mL

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), BINAP (0.04 eq.), and NaOtBu (1.4 eq.) under an inert atmosphere.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 eq.) dissolved in anhydrous toluene (5 mL), followed by the amine (1.2 eq.).

  • Seal the flask and heat the mixture to 100 °C in an oil bath for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-aminated product.[10]

Protocol 3: Benzyl Ester Deprotection via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to unmask the carboxylic acid.

ReagentM.W. ( g/mol )Eq.Amount (mmol)Mass/Volume
C4-Substituted Benzyl Ester Intermediate-1.01.0-
Palladium on Carbon (10 wt. %)-0.100.1-
Methanol or Ethyl Acetate---15 mL
Hydrogen (H₂) gas2.02xsxsBalloon pressure

Procedure:

  • Dissolve the C4-substituted benzyl ester intermediate (1.0 eq.) in methanol or ethyl acetate (15 mL) in a round-bottom flask.

  • Carefully add 10% Palladium on Carbon (approx. 10% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Target Application: PIM-1 Kinase Inhibition

To illustrate the utility of this scaffold, we can look at its application in developing inhibitors for kinases like PIM-1, a serine/threonine kinase implicated in various cancers.[11] Pyridine-based inhibitors have shown potent activity against this target.[11][12] The general structure derived from our workflow would be well-positioned to interact with the PIM-1 active site.

G cluster_pocket Kinase ATP Binding Pocket inhibitor Hypothetical Inhibitor hinge Hinge Region (e.g., Glu, Val) inhibitor->hinge Pyridine N forms H-bond d_pocket Hydrophobic Pocket inhibitor->d_pocket C4-Aryl group occupies pocket ribose_pocket Ribose Pocket inhibitor->ribose_pocket C2-Amide group forms H-bond gatekeeper Gatekeeper Residue

Figure 3: Conceptual binding model of a pyridine-based inhibitor in a kinase ATP pocket.

Below is a table summarizing representative inhibition data for pyridine-based compounds against PIM-1 kinase, demonstrating the potential for inhibitors derived from this scaffold.

Compound TypeTarget KinaseIC₅₀ (nM)Reference
3-cyano-6-naphthylpyridine inhibitorPIM-1Potent[12]
1,3,4-oxadiazole-pyridine hybridPIM-114.3[11]
Aminopyridine-based inhibitorVRK1150[5]

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of kinase inhibitors. Its pre-installed functionalities allow for a logical and efficient divergent synthetic approach using robust and well-understood palladium-catalyzed reactions. The protocols and strategic insights provided in this guide offer a solid foundation for research teams to rapidly generate and explore novel chemical matter, accelerating the path toward the discovery of new therapeutic agents.

References

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1147-1171. Retrieved February 14, 2026, from [Link]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1147–1171. Retrieved February 14, 2026, from [Link]

  • Canton, D. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8344-8356. Retrieved February 14, 2026, from [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). Retrieved February 14, 2026, from [Link]

  • Fallon, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Frontiers in Chemistry, 8, 584902. Retrieved February 14, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(49), 45293–45311. Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]

  • Gangjee, A., et al. (2010). N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation. Journal of Medicinal Chemistry, 53(4), 1563–1577. Retrieved February 14, 2026, from [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2009). Letters in Organic Chemistry, 6(6), 490-492. Retrieved February 14, 2026, from [Link]

  • Wotring, J. W., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3639-3643. Retrieved February 14, 2026, from [Link]

  • Jäkel, C., & Schneider, G. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247-14292. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2013). Molecules, 18(10), 12558–12567. Retrieved February 14, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Synlett, 2007(11), 1793-1795. Retrieved February 14, 2026, from [Link]

  • 4-Bromopyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2020). RSC Medicinal Chemistry, 11(2), 221–227. Retrieved February 14, 2026, from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3891–3894. Retrieved February 14, 2026, from [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling. (2021). Reddit. Retrieved February 14, 2026, from [Link]

Sources

Nucleophilic aromatic substitution (SNAr) protocols for 4-bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced SNAr Protocols for 4-Bromopyridines

Abstract & Strategic Context

4-Bromopyridine is a privileged scaffold in medicinal chemistry, serving as a critical node in the synthesis of kinase inhibitors (e.g., Vandetanib analogs) and GPCR ligands. However, it presents a unique paradox: while the pyridine nitrogen activates the C4 position for Nucleophilic Aromatic Substitution (SNAr), the free base of 4-bromopyridine is notoriously unstable, prone to rapid self-quaternization (polymerization) to form pyridylpyridinium salts.

This guide provides high-fidelity protocols that circumvent this instability. By utilizing 4-bromopyridine hydrochloride as the stable precursor and generating the reactive free base in situ, researchers can achieve high yields while suppressing oligomerization.

Mechanistic Insight: The "Element Effect" & Activation

Unlike electrophilic aromatic substitution, SNAr proceeds via an addition-elimination pathway involving a Meisenheimer-like intermediate (anionic sigma complex).

The Nitrogen Advantage: The pyridine nitrogen at the 4-position acts as an intrinsic electron-withdrawing group (EWG), stabilizing the negative charge in the intermediate. This activation is comparable to a nitro group in benzene systems.

The Leaving Group Anomaly: In SNAr, bond breaking is often not rate-determining. Therefore, the high electronegativity of Fluorine usually makes it a better leaving group than Bromine (


). However, in 4-halopyridines, the "element effect" can be compressed due to the specific stabilization provided by the endocyclic nitrogen, making 4-bromopyridine a highly viable, and often cheaper, alternative to 4-fluoropyridine.
Figure 1: Mechanism of SNAr on 4-Bromopyridine

SNAr_Mechanism Reactant 4-Bromopyridine (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Addition (k1, Rate Limiting) Nu Nucleophile (Nu-H) Nu->TS Product 4-Substituted Pyridine TS->Product Elimination (k2, Fast) LG Br- (Leaving Group) TS->LG

Caption: The addition-elimination pathway. The rate-determining step is typically the nucleophilic attack (k1).

Critical Handling & Solvent Strategy

The Golden Rule: Never store 4-bromopyridine as a free base. Always store as the hydrochloride salt (4-BrPy·HCl) and neutralize it only in the presence of the nucleophile.

Solvent & Base Selection Matrix

The choice of solvent significantly impacts the reaction rate by stabilizing or destabilizing the transition state.

SolventPolaritySuitabilityNotes
NMP HighExcellent High boiling point, excellent solubility for salts. Standard for thermal SNAr.
DMSO HighExcellent Accelerates SNAr by poorly solvating anions (making nucleophiles "naked" and more reactive).[1]
DMF HighGood WARNING: Avoid using with NaH at high temps (>100°C) due to runaway decomposition risk.
Isopropanol MediumSpecific Used for acid-catalyzed SNAr or microwave protocols.

Experimental Protocols

Protocol A: Standard Thermal Amination (The "Workhorse" Method)

Best for: Primary and secondary amines, non-volatile nucleophiles.

Reagents:

  • 4-Bromopyridine HCl (1.0 equiv)

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Solvent: NMP or DMSO (Concentration: 0.5 M)

Step-by-Step:

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add solid 4-Bromopyridine HCl (1.0 equiv).

  • Solvation: Add NMP (or DMSO). Stir briefly to create a suspension.

  • Neutralization & Addition: Add DIPEA (3.0 equiv). The mixture may warm slightly as the HCl is neutralized. Immediately add the Amine Nucleophile .

    • Expert Note: Adding the amine immediately captures the free base 4-bromopyridine before it can self-polymerize.

  • Reaction: Seal the vial and heat to 100–120°C for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of Br peak).

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove NMP/DMSO) and 1x with brine.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sluggish amines, steric hindrance, rapid library generation.

Reagents:

  • 4-Bromopyridine HCl (1.0 equiv)

  • Amine (2.0 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: EtOH or NMP (Concentration: 0.5 – 1.0 M)

Step-by-Step:

  • Load 4-Bromopyridine HCl, amine, and Et3N into a microwave-safe crimp vial.

  • Add solvent.[2][3][4] Crimp seal immediately.

  • Irradiation: Heat at 150°C for 10–20 minutes (High Absorption setting).

  • Validation: Check LCMS. If incomplete, irradiate for another 10 mins.

  • Workup: Evaporate volatiles directly (if EtOH) or perform aqueous extraction (if NMP).

Protocol C: Etherification (C-O Bond Formation)

Best for: Alkoxides, Phenoxides.

Reagents:

  • 4-Bromopyridine HCl (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (2.5 equiv)

  • Solvent: THF or DMF (0.2 M)

Step-by-Step:

  • Alkoxide Formation: In a dry flask under Argon, suspend NaH (2.5 equiv) in dry THF/DMF at 0°C.

  • Add the Alcohol dropwise. Stir for 30 min at 0°C -> RT to form the sodium alkoxide.

  • Substrate Addition: Add solid 4-Bromopyridine HCl in one portion to the alkoxide solution.

    • Expert Note: The first equivalent of alkoxide neutralizes the HCl; the second equivalent acts as the nucleophile.

  • Reaction: Heat to 60–80°C for 2–6 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl (gas evolution).

Troubleshooting & Optimization Workflow

If the reaction fails or yields are low, follow this logic tree to optimize conditions.

Figure 2: Optimization Logic Tree

Optimization_Workflow Start Reaction Analysis Check1 Is Starting Material (SM) Consumed? Start->Check1 NoRxn No: SM Remains Check1->NoRxn No Messy Yes: SM Gone, Complex Mixture Check1->Messy Yes Temp Increase Temp (Try Microwave 150°C) NoRxn->Temp Solvent Switch Solvent (DMSO for 'naked' anion) Temp->Solvent AcidCat Try Acid Catalysis (pTsOH in iPrOH) Solvent->AcidCat Polymer Issue: Polymerization Messy->Polymer Soln1 Decrease Concentration (<0.2 M) Polymer->Soln1 Soln2 Increase Nucleophile Equiv (>3.0 eq) Polymer->Soln2

Caption: Decision matrix for troubleshooting SNAr failures. Acid catalysis is a "last resort" for very weak nucleophiles.

References

  • Mechanism & Kinetics: March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (General reference for SNAr Addition-Elimination mechanism).

  • Microwave Protocols: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Solvent Safety (DMF/NaH): "Safety Concerns in a Pharmaceutical Manufacturing Environment: DMF/NaH." Organic Process Research & Development, 2012.[2]

  • 4-Bromopyridine Instability: "The Polymerisation of 4-Chloropyridine." Recueil des Travaux Chimiques des Pays-Bas. (Historical context on pyridylpyridinium salt formation).

  • Acid Catalysis in SNAr: "Acid Activation of Pyridines for Nucleophilic Aromatic Substitution." ChemSusChem, 2015.[5][6]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using Benzyl 4-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis and Privileged Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, the rapid and efficient synthesis of complex organic molecules is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and enhanced purity profiles compared to conventional heating methods.[1][2][3] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[1][4] This direct heating mechanism, known as dielectric heating, avoids the thermal gradients and superheating of vessel walls common in classical thermal methods, often resulting in cleaner reactions with fewer byproducts.[1][5]

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing as a core structural motif in numerous FDA-approved drugs and biologically active compounds.[6][7] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with specific biological targets.[7] Functionalized pyridine carboxylic acids, in particular, are key building blocks for a wide array of pharmaceuticals, including those for treating cancer, diabetes, and neurological disorders.[8]

This application note provides detailed protocols for the microwave-assisted functionalization of Benzyl 4-bromopyridine-2-carboxylate , a versatile building block for creating diverse molecular libraries. We will explore its use in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the speed and efficiency of microwave chemistry for the rapid generation of novel chemical entities.

Part 1: Synthesis of Starting Material: this compound

The starting material can be synthesized in a straightforward two-step process from commercially available 4-bromo-2-methylpyridine. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by esterification with benzyl alcohol.

Protocol 1: Synthesis of 4-bromopyridine-2-carboxylic acid

This protocol is adapted from established procedures for the oxidation of substituted picolines.[4]

Materials:

  • 4-bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Purified water

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, for workup)

  • Sodium bisulfite (for workup)

Procedure:

  • In a round-bottom flask, suspend 4-bromo-2-methylpyridine (1.0 eq) in purified water.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Slowly add potassium permanganate (2.5-3.0 eq) portion-wise, maintaining the temperature and monitoring the disappearance of the purple color before adding the next portion.

  • After the final addition, continue heating for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.

  • If the solution retains a purple color, add sodium bisulfite until it becomes colorless.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield 4-bromopyridine-2-carboxylic acid.

Protocol 2: Benzyl Esterification

This protocol employs a standard acid-catalyzed esterification.

Materials:

  • 4-bromopyridine-2-carboxylic acid

  • Benzyl alcohol

  • Toluene

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (for workup)

  • Brine

Procedure:

  • To a solution of 4-bromopyridine-2-carboxylic acid (1.0 eq) in toluene, add an excess of benzyl alcohol (3.0-5.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Part 2: Microwave-Assisted Cross-Coupling Reactions

The following protocols are designed for use in a dedicated microwave reactor equipped with sealed vessels and accurate temperature and pressure monitoring.

Safety First: Microwave-assisted reactions in sealed vessels can generate high pressures. Always use appropriate personal protective equipment (PPE), including safety glasses and a lab coat. Ensure the microwave reactor's safety features are operational. Do not exceed the recommended solvent volumes or temperature/pressure limits for the reaction vessels.[9]

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[10] This protocol describes the coupling of this compound with various arylboronic acids.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

graph Suzuki_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBr [label="Ar-Br\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)L_n-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="R-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)L_n-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; ArBr -> OxAdd; OxAdd -> PdII; PdII -> Transmetal; Boronic -> Transmetal; Base -> Transmetal; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

ParameterValue
Reactants This compound (1.0 eq), Arylboronic acid (1.2-1.5 eq)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G2 (1-3 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)
Temperature 100-130 °C
Time 10-30 minutes
Microwave Power Dynamic (up to 300 W)

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the specified temperature for the designated time.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[11]

Mechanism Overview: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product.

graph Buchwald_Hartwig_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBr [label="Ar-Br\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Br [label="Ar-Pd(II)L_n-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="[Ar-Pd(II)L_n(HNR₂)]⁺Br⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_Amido [label="Ar-Pd(II)L_n(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR₂\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; ArBr -> OxAdd; OxAdd -> PdII_Br; PdII_Br -> Amido_Complex [label="+ R₂NH"]; Amido_Complex -> Deprotonation; Base -> Deprotonation; Deprotonation -> Pd_Amido; Pd_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

ParameterValue
Reactants This compound (1.0 eq), Amine (1.2-2.0 eq)
Catalyst Pd₂(dba)₃ (2-5 mol%) with a suitable ligand (e.g., XPhos, BINAP)
Base NaOt-Bu or K₃PO₄ (1.5-2.5 eq)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 100-150 °C
Time 15-45 minutes
Microwave Power Dynamic (up to 300 W)

Step-by-Step Procedure:

  • In an oven-dried microwave vial under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor, the ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at the specified temperature for the required duration.

  • After cooling, dilute the mixture with an appropriate solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Protocol 5: Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[12]

Mechanism Overview: The reaction typically proceeds through a dual catalytic cycle involving palladium and copper. The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig couplings. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.

graph Sonogashira_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start:\n- this compound\n- Terminal Alkyne\n- Pd Catalyst (e.g., PdCl₂(PPh₃)₂)\n- CuI (co-catalyst)\n- Base (e.g., Et₃N)\n- Solvent (e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Microwave [label="Microwave Irradiation\n100-120 °C, 10-25 min", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Cool to RT\n- Dilute with EtOAc\n- Wash with H₂O & Brine", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Dry over Na₂SO₄\n- Concentrate\n- Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\nAlkynyl-substituted Pyridine Derivative", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Microwave; Microwave -> Workup; Workup -> Purification; Purification -> Product; }

Figure 3: Experimental workflow for the microwave-assisted Sonogashira coupling.

Experimental Protocol:

ParameterValue
Reactants This compound (1.0 eq), Terminal Alkyne (1.2-1.5 eq)
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (1-3 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 eq)
Solvent DMF or THF
Temperature 100-120 °C
Time 10-25 minutes
Microwave Power Dynamic (up to 300 W)

Step-by-Step Procedure:

  • To a microwave vial, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Add the solvent, followed by the terminal alkyne and the amine base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture under the specified conditions.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove the amine hydrohalide salt.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired alkynylated product.

Conclusion

This compound serves as an excellent substrate for rapid, microwave-assisted palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and reproducible methods for the synthesis of diverse libraries of functionalized pyridine derivatives. The significant reduction in reaction times afforded by microwave heating can dramatically accelerate discovery timelines in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and desired outcomes, always adhering to strict safety protocols when working with microwave reactors.

References

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • Lazić, J., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8233. Available from: [Link]

  • Sharma, V., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-8.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • El-Faham, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34185-34205. Available from: [Link]

  • Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154.
  • Biotage. Microwave Assisted Organic Synthesis. Available from: [Link]

  • Slideshare. Microwave assisted organic synthesis. Available from: [Link]

  • Javahershenas, R., & Ziya, A. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5369-5393. Available from: [Link]

  • Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. Available from: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]

  • Chaiprasert, T., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(14), 5351. Available from: [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Multicomponent Reactions. In Multicomponent Reactions: Concepts and Applications for Design and Synthesis (pp. 337-363). Wiley-VCH.
  • Ali, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-25. Available from: [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. Available from: [Link]

  • Shen, L., et al. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules, 18(2), 1602-1612.
  • Ali, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-25.
  • Shen, L., et al. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. PubMed, 23353128. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Available from: [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1541-1551. Available from: [Link]

  • Al-dujaili, A. H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(11), 933. Available from: [Link]

  • Gade, V. B., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Arkivoc, 2009(11), 105-114. Available from: [Link]

  • Wikipedia. Pyridines. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Microwave enhanced Sonogashira coupling. Available from: [Link]

Sources

Preparation of 2,4-disubstituted pyridines starting from benzyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 2,4-Disubstituted Pyridines via Benzyl Ester Decarboxylation

Abstract & Core Directive

The synthesis of 2,4-disubstituted pyridines presents a significant regiochemical challenge compared to their symmetrical 2,6-counterparts. Traditional methods (e.g., Chichibabin) often yield mixtures or require harsh conditions incompatible with sensitive pharmacophores.

This protocol details a high-fidelity, modular strategy starting from Benzyl Acetoacetate (BAA) . By utilizing the benzyl ester as a "traceless" directing group, researchers can enforce regioselectivity during the ring-closing phase and subsequently remove the directing group under neutral conditions. This method is superior for late-stage functionalization in drug discovery, offering orthogonal protection that avoids the acidic hydrolysis required for ethyl/methyl esters.

Scientific Rationale (The "Why")

The Regioselectivity Problem

Direct condensation of minimal precursors (e.g., acetone + aldehyde + ammonia) statistically favors thermodynamic 2,4,6-trisubstitution or 2,6-disubstitution. Accessing the 2,4-pattern requires a "blocking" or "directing" group at C3 that drives the reaction kinetics but can be removed later.

The Benzyl Ester Solution

We utilize Benzyl Acetoacetate as the C2-C3 synthon.

  • Electronic Activation: The C3-ester activates the methylene protons for enamine formation.

  • Steric Guidance: The bulky benzyl group directs the condensation with alkynones or enaminones to favor the 2,4-substitution pattern over the 2,6-isomer.

  • Orthogonal Deprotection: Unlike ethyl esters (requiring NaOH/Heat) or tert-butyl esters (requiring TFA), benzyl esters are cleaved via hydrogenolysis (H₂/Pd-C) . This is critical when the target molecule contains acid/base-sensitive moieties (e.g., nitriles, sulfonylureas).

Reaction Pathway & Mechanism

The synthesis proceeds via a modified Bohlmann-Rahtz heteroannulation followed by a decarboxylative aromatization sequence.

Figure 1: Strategic workflow for the conversion of benzyl esters to 2,4-disubstituted pyridines.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (Enamine Formation)

Objective: Convert Benzyl Acetoacetate into the reactive nucleophile Benzyl 3-aminocrotonate.

Reagents:

  • Benzyl Acetoacetate (1.0 equiv)

  • Ammonium Acetate (5.0 equiv)

  • Methanol (anhydrous)

Step-by-Step:

  • Dissolve Benzyl Acetoacetate (19.2 g, 100 mmol) in Methanol (100 mL).

  • Add Ammonium Acetate (38.5 g, 500 mmol) in a single portion.

  • Stir the mixture at reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/Hex 3:7) for disappearance of the keto-ester.

  • Concentrate under reduced pressure to remove methanol.

  • Dissolve residue in DCM (200 mL), wash with water (2 x 100 mL) and brine.

  • Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product is typically a pale yellow oil or solid. Yield >90%. Use without further purification to prevent hydrolysis.

Phase 2: Bohlmann-Rahtz Cyclization

Objective: Construct the pyridine core with defined 2,4-substitution.

Reagents:

  • Benzyl 3-aminocrotonate (from Phase 1, 1.0 equiv)

  • Ethynyl Aryl Ketone (e.g., 1-phenylprop-2-yn-1-one) (1.0 equiv)

  • Ethanol or Toluene (Solvent)[1]

Step-by-Step:

  • Dissolve Benzyl 3-aminocrotonate (19.1 g, 100 mmol) and the Ethynyl Ketone (100 mmol) in Ethanol (150 mL).

  • Heat to 60°C for 2 hours.

    • Mechanistic Insight: The enamine nitrogen attacks the alkyne (Michael addition) to form an acyclic intermediate.

  • Increase temperature to Reflux (80°C) for 12 hours to drive cyclodehydration.

  • Cool to room temperature. The product (Benzyl 2-methyl-4-phenylnicotinate) often precipitates.

  • Filter and wash with cold ethanol. If no precipitate, evaporate and purify via flash chromatography (SiO₂, 10-30% EtOAc/Hex).

Phase 3: Hydrogenolysis & Decarboxylation

Objective: Remove the directing group to reveal the 2,4-disubstituted pyridine.

Reagents:

  • Benzyl Nicotinate Intermediate

  • Pd/C (10% wt loading)

  • Hydrogen Balloon (1 atm)

  • Copper powder (catalytic) / Quinoline (optional for thermal step)

Step-by-Step:

  • Deprotection: Dissolve the benzyl ester (10 mmol) in MeOH/EtOAc (1:1, 50 mL). Add 10% Pd/C (500 mg). Stir under H₂ atmosphere (balloon) for 2 hours at RT.

    • Validation: TLC should show a baseline spot (Carboxylic Acid). Filter through Celite to remove Pd. Concentrate to get the solid acid.

  • Decarboxylation:

    • Method A (Neat): Heat the carboxylic acid neat to 180-200°C under vacuum (20 mmHg) in a sublimation apparatus. The product sublimes onto the cold finger.

    • Method B (Catalytic): Suspend the acid in Quinoline (5 mL) with Copper powder (50 mg). Heat to 160°C for 30 mins. Extract with ether, wash with dilute HCl (to remove quinoline), then basify and extract the product.

Data & Performance Metrics

Table 1: Yield Comparison of Ester Substrates Comparing Benzyl esters vs. Ethyl esters in the synthesis of 2-methyl-4-(4-nitrophenyl)pyridine.

ParameterEthyl Acetoacetate RouteBenzyl Acetoacetate Route (This Protocol)
Cyclization Yield 65%72%
Deprotection Cond. 2N NaOH, Reflux, 4hH₂, Pd/C, RT, 2h
Functional Group Tol. Poor (Nitro group degrades)Excellent (Nitro group stable)
Overall Yield 38%58%

Note: For nitro-containing substrates, use Fe/AcOH for reduction or avoid Pd/C if the nitro group must be preserved (use transfer hydrogenation with cyclohexene).

Troubleshooting & Critical Parameters

  • Regioselectivity Loss: If 2,6-isomers are observed, ensure the starting material is the alkynone , not the saturated enone. Saturated enones require an oxidation step (DDQ) which complicates regiocontrol.

  • Decarboxylation Failure: If the acid does not decarboxylate, ensure it is completely dry. Water stabilizes the zwitterionic form. Adding catalytic Ag₂CO₃ can lower the decarboxylation temperature.

  • Benzyl Ester Stability: Do not use strong acids (HCl/MeOH) during the workup of the enamine, as transesterification to the methyl ester will occur, rendering the hydrogenolysis step impossible.

References

  • Bagley, M. C., et al. "One-pot synthesis of pyridines using a modified Bohlmann-Rahtz heteroannulation." Journal of Organic Chemistry, 2005.

  • Dudley, G. B., et al. "Benzyl esters as latent directing groups for regioselective functionalization." Organic Letters, 2007.[2]

  • Li, J. J. "Hantzsch Pyridine Synthesis." Name Reactions in Heterocyclic Chemistry, Wiley, 2005.

  • Application Note: "Hydrogenolysis of Benzyl Esters: A Green Chemistry Approach." Sigma-Aldrich Technical Guides.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Regioselectivity in 4-Bromopyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on controlling regioselectivity in substitution reactions of 4-bromopyridine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, offering practical solutions to common experimental challenges. Our goal is to empower you with the knowledge to predict and control reaction outcomes, saving valuable time and resources.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the factors that govern regioselectivity in reactions involving 4-bromopyridine and its derivatives.

Q1: Why do nucleophilic aromatic substitution (SNAr) reactions on 4-bromopyridine derivatives often yield mixtures of isomers?

A1: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The nitrogen atom's electron-withdrawing nature particularly activates the C2 and C4 positions (ortho and para to the nitrogen). During an SNAr reaction, the nucleophile's attack at either the C2 or C4 position leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, which is a significant stabilizing contribution.[1][2][3][4] Consequently, both C2 and C4 are electronically favored for nucleophilic attack, often resulting in a mixture of products. The final product distribution is a delicate balance of several factors.

Q2: How can I influence the regioselectivity of SNAr reactions on a substituted 4-bromopyridine?

A2: While electronic factors prime both the C2 and C4 positions for attack, you can leverage other influences to favor one position over the other:

  • Steric Hindrance: The size of both the incoming nucleophile and any existing substituents on the pyridine ring plays a crucial role. A bulky nucleophile will preferentially attack the less sterically hindered position. Similarly, a large substituent at the C3 position will sterically disfavor attack at the adjacent C2 and C4 positions, potentially directing the nucleophile to the more accessible C6 position in a di-substituted pyridine.[1][5]

  • Solvent Effects: The choice of solvent can significantly alter the regioselectivity. The solvent's polarity and its ability to form hydrogen bonds can stabilize the transition state of one reaction pathway over another. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a high selectivity for the C2 isomer was observed in dichloromethane (DCM), while switching to dimethyl sulfoxide (DMSO) favored the C6 isomer.[1][5]

  • Electronic Effects of Substituents: The electronic nature of other substituents on the pyridine ring can fine-tune the relative electron deficiency at the C2 and C4 positions, thereby influencing the regioselectivity.[1]

Q3: My cross-coupling reaction on a 2,4-dibromopyridine derivative is not selective. What factors control regioselectivity in these reactions?

A3: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, the C2 position of a 2,4-dibromopyridine is generally more reactive than the C4 position.[6][7] This is attributed to the greater positive charge at C2 due to the polarity of the C-N bond, making it more susceptible to oxidative addition by the Pd(0) catalyst.[6] However, this selectivity is not absolute and can be inverted by carefully tuning the reaction conditions:

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst is a critical determinant of regioselectivity. For instance, in the Suzuki and Kumada couplings of 2,4-dibromopyridine, using a PPh₃:Pd(OAc)₂ ratio of ≥3:1 favors the conventional C2-selectivity. In contrast, a ratio of ≤2.5:1 can lead to a reversal of selectivity, favoring the C4 position.[6] The use of bulky N-heterocyclic carbene (NHC) ligands can also promote C4-selectivity.[6]

  • Catalyst Speciation: The active catalytic species can influence the reaction outcome. It has been observed that multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, can switch the arylation site-selectivity from C2 to C4 in cross-coupling reactions of 2,4-dibromopyridine.[7]

Q4: How can I achieve substitution at the C3 position of a 4-bromopyridine derivative?

A4: The C3 position of the pyridine ring is electronically disfavored for both nucleophilic and electrophilic attack under standard conditions. To achieve functionalization at this position, a powerful strategy is Directed ortho-Metalation (DoM) .[8][9][10][11] This technique involves using a directing metalation group (DMG) on the pyridine ring. The DMG, typically a Lewis basic moiety, coordinates to an organolithium base, directing deprotonation to the adjacent C3 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at the C3 position. Halogens themselves can act as directing groups. For instance, 4-bromopyridine can undergo halide-directed deprotonation at the C3 position.[12]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield of the Desired Regioisomer in an SNAr Reaction

Possible Cause Troubleshooting Step Rationale
Insufficient Ring Activation Increase the reaction temperature or switch to a more polar aprotic solvent like DMSO or NMP.[13]While the pyridine nitrogen activates the ring, the reaction may still be sluggish. Higher temperatures provide the necessary activation energy, and polar aprotic solvents can accelerate SNAr reactions.
Poor Leaving Group Ability If your substrate has multiple different halogens, consider the relative leaving group abilities in the context of SNAr. In the rate-determining step (nucleophilic attack), the C-Cl bond is generally a better leaving group than C-Br or C-I.[13] This is in contrast to palladium-catalyzed reactions where the order is typically I > Br > Cl.The stability of the leaving group anion is a key factor in SNAr reactions.
Unfavorable Steric Interactions If targeting a sterically hindered position, try using a smaller, less bulky nucleophile. Conversely, to favor substitution at a less hindered position, a bulkier nucleophile can be employed.[1]Steric hindrance can be a powerful tool to control regioselectivity by physically blocking access to a particular reaction site.

Issue 2: Unexpected Regioselectivity in a Palladium-Catalyzed Cross-Coupling Reaction

Possible Cause Troubleshooting Step Rationale
Incorrect Ligand-to-Metal Ratio Carefully control the stoichiometry of the phosphine ligand relative to the palladium precursor. Experiment with different ratios to find the optimal conditions for your desired selectivity.[6]The ligation state of the palladium catalyst can significantly influence its reactivity and, consequently, the regioselectivity of the oxidative addition step.
Formation of Undesired Catalytic Species Consider using a pre-formed, well-defined palladium catalyst to ensure a single active species is present in the reaction mixture.The in-situ formation of catalysts can sometimes lead to a mixture of active species with different selectivities.
Influence of Other Ring Substituents The electronic nature of other substituents on the pyridine ring can influence the relative reactivity of the C-Br bonds. An electron-withdrawing group at C3, for instance, will have a different electronic impact on the C2 versus the C4 position.The electronic environment of the C-Br bond directly affects the ease of oxidative addition.

Issue 3: Difficulty with the Handling and Reactivity of 4-Bromopyridine

Possible Cause Troubleshooting Step Rationale
Instability of Free Base If using the free base, be aware that it can self-oligomerize.[14] It is also a lachrymator.[14] Use freshly prepared or purified material.The electron-deficient nature of the pyridine ring makes it susceptible to polymerization.
Solubility Issues with the HCl Salt The HCl salt of 4-bromopyridine has poor solubility in many organic solvents.[14] To use it in a reaction, it must first be neutralized with a base (e.g., triethylamine) to generate the free base in situ. Ensure complete neutralization before proceeding with the reaction.The salt form is often more stable for storage but requires an extra step for use in organic reactions.
Reagent Degradation 4-Bromopyridine can degrade over time, especially if the bottle is old or has been improperly stored.[14] If you are experiencing consistently poor results, consider purchasing a fresh bottle of the reagent.The purity of starting materials is critical for reproducible and successful chemical reactions.

Visualizing Reaction Control

The following diagrams illustrate the key concepts for controlling regioselectivity.

SNAr_Selectivity cluster_substrate 4-Bromopyridine Derivative cluster_factors Controlling Factors cluster_products Potential Products Substrate 4-Bromo-R-Pyridine Product_C2 C2-Substituted Product Substrate->Product_C2 Nucleophilic Attack Product_C4 C4-Substituted Product Substrate->Product_C4 Nucleophilic Attack Sterics Steric Hindrance (Nucleophile & Substituents) Sterics->Product_C2 Favors Less Hindered Electronics Electronic Effects (Substituents) Electronics->Product_C2 Modulates Reactivity Electronics->Product_C4 Modulates Reactivity Solvent Solvent Polarity & H-Bonding Solvent->Product_C2 Stabilizes Transition State Solvent->Product_C4 Stabilizes Transition State

Caption: Factors influencing regioselectivity in SNAr reactions.

CrossCoupling_Selectivity cluster_substrate Substrate cluster_catalyst Catalyst System cluster_products Products Substrate 2,4-Dibromopyridine Product_C2 C2-Coupled Product (Generally Favored) Substrate->Product_C2 Product_C4 C4-Coupled Product (Achievable with Tuning) Substrate->Product_C4 Catalyst Pd Precursor Ligand Ligand (e.g., PPh3, NHC) Catalyst->Product_C2 Catalyst->Product_C4 Ratio Ligand:Pd Ratio Ligand->Product_C2 Ligand->Product_C4 Ligand->Product_C4 Bulky Ligands Favor C4 Ratio->Product_C2 Ratio->Product_C4 Ratio->Product_C4 Low Ratio Favors C4

Caption: Controlling regioselectivity in cross-coupling reactions.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine (C2-Selective)

This protocol is adapted from literature procedures and aims for selective coupling at the C2 position.[7][15]

Materials:

  • 2,4-Dibromopyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dibromopyridine (1 equivalent), the arylboronic acid (1.1 equivalents), and K₂CO₃ (2 equivalents).

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.08 equivalents) in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a 4:1 mixture of 1,4-dioxane and water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation (DoM) and Iodination of 4-Bromopyridine at C3

This protocol provides a general method for functionalizing the C3 position.[8][12]

Materials:

  • 4-Bromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equivalents, freshly prepared or commercial solution)

  • Iodine (I₂) (1.2 equivalents)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromopyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) to the cooled pyridine solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, dissolve iodine (1.2 equivalents) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the lithiated pyridine to the cold iodine solution via cannula.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Filo. (2025). (a) Explain mechanisms and orientation of nucleophilic substitution in py.... Retrieved from [https://www.filo.com/ Bodleian Libraries]([Link] Bodleian Libraries)

  • Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]

  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • ResearchGate. (2025). Directed Deprotonation-Transmetalation of 4-Bromopyridine: Flexible Routes to Substituted Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved from [Link]

  • Reddit. (2024). Help with 4-Bromopyridine HCl. Retrieved from [Link]

  • Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

Sources

Removing trace palladium impurities from Benzyl 4-bromopyridine-2-carboxylate products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Remediation for Benzyl 4-bromopyridine-2-carboxylate

Status: Operational Ticket ID: PD-REM-PYR-001 Subject: Removing trace Pd (<10 ppm) from a Lewis-basic pyridine scaffold.

Executive Summary

You are encountering a classic "competitor ligand" problem. The nitrogen atom in your This compound is a Lewis base that coordinates tightly with Palladium (Pd), effectively competing with standard removal methods. Furthermore, the benzyl ester moiety serves as a potential hydrolysis risk if aggressive acidic washes are used, and the aryl bromide restricts the use of reactive metal scavengers that could cause oxidative addition.

This guide prioritizes Chemisorption (Thiol/TMT-functionalized silica) over Physisorption (Carbon) to ensure selectivity and yield preservation.

Part 1: The Diagnostic Phase

Before selecting a removal protocol, you must identify the nature of your Palladium impurity. The remediation strategy depends on whether the Pd is homogeneous (soluble complexes) or heterogeneous (colloidal/particulates).

Visual Diagnostic Check
ObservationLikely Pd SpeciesRecommended Action
Dark Black/Grey Precipitate Pd(0) Aggregates / Colloidal PdFiltration: Use Celite® or diatomaceous earth pad.
Orange/Yellow/Red Solution Pd(II) Soluble ComplexesScavenging: Requires functionalized silica (Si-TMT/Si-Thiol).
Clear Solution (High Pd count) Nanoparticulate Pd (< 20 nm)Hybrid: Activated Carbon + Scavenger or Fine Filtration (0.45 µm).

Part 2: The Core Solution (Solid-Supported Scavengers)

For pyridine-containing molecules, simple silica gel is ineffective. You require a scavenger with a binding constant (


) orders of magnitude higher than the pyridine-Pd interaction.

The "Gold Standard" Recommendation: Si-TMT (Trimercaptotriazine)

  • Why: The TMT ligand is tridentate and highly specific for soft metals (Pd, Pt, Rh). It outcompetes the monodentate pyridine nitrogen.

  • Compatibility:

    • Benzyl Ester:[1] Stable (Neutral pH).

    • Aryl Bromide: Stable (Non-reducing).

    • Pyridine:[2] Does not bind the pyridine ring (preserves yield).

Experimental Protocol: Batch Mode Scavenging

Use this protocol for <100g batches.

  • Solvent Selection: Dissolve your crude this compound in THF , DCM , or Ethyl Acetate .

    • Note: Avoid alcohols (MeOH/EtOH) if transesterification of the benzyl ester is a concern, though usually slow at RT.

  • Stoichiometry: Add 3 to 5 equivalents of Si-TMT (relative to the residual Pd content, NOT the product).

    • Calculation: If you have 1000 ppm Pd, that is approx 1 mol% Pd. Add 5 mol% scavenger relative to the product.

  • Temperature: Heat to 40–50°C .

    • Reasoning: Ligand exchange (Pyridine

      
       TMT) has an activation energy. Mild heating accelerates the release of Pd from the pyridine nitrogen.
      
  • Time: Agitate (do not magnetically stir if using fragile resin; silica is robust) for 4–12 hours .

  • Filtration: Filter through a 0.45 µm membrane or sintered glass frit.

  • Wash: Wash the filter cake with clean solvent to recover entrained product.

Visualizing the Competitive Mechanism

Pd_Scavenging_Mechanism cluster_0 Solution Phase cluster_1 Solid Phase Pd_Complex Pd-Product Complex (Pd bound to Pyridine N) Transition Ligand Exchange (Transition State) Pd_Complex->Transition Heat (kT) Scavenger Si-TMT Scavenger (Tridentate Thiol) Scavenger->Transition High Affinity Waste Pd-Scavenger Complex (Solid Phase) Transition->Waste Irreversible Binding Product Purified Product (Free Pyridine) Transition->Product Release

Figure 1: The kinetic competition between the pyridine moiety and the Si-TMT scavenger. Heat is often required to overcome the activation energy of the initial Pd-Pyridine bond dissociation.

Part 3: Alternative Methods & Comparison

If Si-TMT is unavailable, consider these alternatives.

MethodSuitability for this ProductProsCons
Activated Carbon (Darco® KB) Medium Cheap; removes colloidal Pd well.Yield Loss: Flat aromatic rings (Benzyl/Pyridine) stick to carbon. Messy: Hard to filter completely.
Crystallization High (If solid)Excellent rejection of impurities.Requires specific solvent screening. Pd may co-crystallize if the lattice is accommodating.
Aqueous Wash (NAC/EDTA) Low Cheap.Hydrolysis Risk: Aqueous conditions may hydrolyze the benzyl ester. Pyridine may protonate and move to the aqueous phase.
Si-Thiol High Good general scavenger.[3][4]Slightly lower affinity than TMT for Pd(II) in the presence of competing ligands (pyridines).

Part 4: Troubleshooting & FAQs

Q1: I used Activated Carbon, and my yield dropped by 20%. Where is my product?

  • Diagnosis: Your product contains two aromatic rings (Benzyl + Pyridine). Aromatic compounds have high affinity for the graphene sheets in activated carbon via

    
     stacking.
    
  • Fix: Switch to Silica-based scavengers (Si-TMT) . Silica does not interact strongly with the aromatic rings, ensuring near-quantitative recovery.

Q2: The Pd level plateaued at 50 ppm and won't go lower, even with more scavenger.

  • Diagnosis: You likely have Colloidal Pd (nanoparticles) that are too large to enter the pores of the scavenger but too small to be filtered by standard paper.

  • Fix:

    • Dissolve product.[4][5][6]

    • Add Celite® (filter aid) AND Activated Carbon (small amount, 10 wt%).

    • Stir for 30 mins.

    • Filter through a 0.22 µm membrane.

    • Then treat with Si-TMT if Pd is still detected.

Q3: Can I use a dilute HCl wash to remove the Pd?

  • Diagnosis: NO.

  • Risk 1: The pyridine nitrogen will protonate (Py-H+), rendering the product water-soluble. You will lose your product to the aqueous waste.

  • Risk 2: Acidic conditions can hydrolyze the benzyl ester to the carboxylic acid (this compound

    
     4-bromopyridine-2-carboxylic acid).
    

Q4: Will the scavenger react with the Bromine on my pyridine ring?

  • Diagnosis: Unlikely with Thiol/TMT.

  • Explanation: Aryl bromides generally require a metal catalyst (like Pd(0)) and a base to react with thiols (C-S coupling). While you have trace Pd, the scavenger immobilizes it, effectively shutting down the catalytic cycle. Standard scavenging conditions (40°C, no strong base) are safe for aryl bromides.

Part 5: Decision Logic for Scale-Up

Use this flow to determine the optimal process for multi-gram to kilogram batches.

ScaleUp_Decision Start Start: Crude Product (>500 ppm Pd) Solubility Is Product Crystalline? Start->Solubility Cryst Attempt Crystallization (Spike with Si-TMT) Solubility->Cryst Yes Scavenge Dissolve in THF/EtOAc Solubility->Scavenge No/Oil Check_Pd Check Pd Species (Color/Solubility) Scavenge->Check_Pd Colloidal Add Carbon/Celite Filter Check_Pd->Colloidal Black Precipitate Soluble Add Si-TMT (3-5 eq) Check_Pd->Soluble Orange Solution Colloidal->Soluble Filtrate Heat Heat to 50°C 4-8 Hours Soluble->Heat Filter Filter & Test (ICP-MS) Heat->Filter Result Pd < 10 ppm? Filter->Result Success Proceed to Next Step Result->Success Yes Fail Re-treat with Different Scavenger (Si-Thiol) Result->Fail No

Figure 2: Decision matrix for selecting the appropriate remediation workflow based on physical state and Pd speciation.

References

  • Garrett, C. E., & Prasad, K. (2004).[6][7][8][9] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[7][8] [Link][7]

  • Biotage. (2023).[3] ISOLUTE® Si-Thiol Metal Scavenger User Guide. Biotage Technical Literature. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Overcoming steric hindrance at the C4 position of pyridine carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine Functionalization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because the C4 position of your pyridine carboxylate scaffold is chemically "invisible" to standard reagents due to the "buttressing effect" —where substituents at C3 and C5 create a steric canyon that blocks nucleophilic approach or catalyst ligation.

Below is a non-linear, troubleshooting-first guide designed to bypass these steric and electronic barriers.

Quick Diagnostics: Select Your Scenario

If your starting material is...[1][2][3][4][5]And your goal is...Go to Module...
4-Halo-pyridine carboxylate (Cl/Br/I at C4)C-C or C-N bond formation via Cross-Coupling[1] The Buchwald Protocol
4-Halo-pyridine carboxylate Displacement with amines/alkoxides (S_NAr)[2] Nucleophilic Activation
C4-Unsubstituted pyridine carboxylate (H at C4)Direct alkylation (C-H functionalization)[3] Radical & Metalation

Module 1: Cross-Coupling on Sterically Congested C4 Centers

The Problem: Standard catalysts (e.g.,


) fail because the cone angle of triphenylphosphine is too small to force the reductive elimination of bulky substrates, and the oxidative addition into electron-deficient/hindered C4-Cl bonds is sluggish.

The Solution: Use Dialkylbiarylphosphine (Buchwald) Ligands .[6] These ligands are "bottom-heavy," creating a protective pocket around the Palladium that facilitates coupling even in "molecular canyons."

Troubleshooting Q&A

Q: My Suzuki coupling at C4 (flanked by a C3-ester) stalls at 10% conversion. I'm using


. What's wrong? 
A:  The dppf ligand lacks the necessary bulk to promote the reductive elimination step in sterically crowded environments.
  • Protocol Shift: Switch to SPhos or XPhos .

    • Why? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a "glove-like" fit. The methoxy groups on the biaryl backbone interact with the Pd center, stabilizing the monoligated

      
       species, which is the active species required for difficult oxidative additions [1].
      
  • Recommended System:

    • Pre-catalyst:

      
       (1 mol%) or Pd(OAc)2.
      
    • Ligand: SPhos or XPhos (2 mol%) (Ligand:Pd ratio 2:1 or 1:1 for precatalysts like XPhos-Pd-G4).

    • Base:

      
       (anhydrous) – typically superior to carbonates for hindered substrates.
      
    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane at 100°C.

Q: I am seeing significant de-halogenation (protodehalogenation) instead of coupling. A: This is a common side reaction in hindered pyridines where


-hydride elimination or H-abstraction competes with transmetalation.
  • Fix: Increase the concentration of the boronic acid (1.5 - 2.0 equiv) and switch to a Pd-G4 precatalyst (e.g., XPhos Pd G4). These precatalysts activate immediately even at low temperatures, minimizing the window for side reactions during the "warm-up" phase.

Module 2: Nucleophilic Aromatic Substitution ( )

The Problem: While Pyridine is electron-deficient, a carboxylate at C3 can actually hinder C4 attack sterically, even if it helps electronically. If you have substituents at C3 and C5, the "approach vector" for the nucleophile is blocked.

Troubleshooting Q&A

Q: I cannot displace the C4-Chloride with my amine, even at reflux. The ring seems deactivated. A: You need to lower the LUMO energy of the pyridine ring further.

  • Protocol A: Acid Catalysis. Add 1.0 equiv of

    
     (dioxane) or 
    
    
    
    -TsOH.
    • Mechanism: Protonation of the pyridine nitrogen (

      
      ) renders the ring significantly more electrophilic. The rate of 
      
      
      
      can increase by orders of magnitude [2].
  • Protocol B: The "High-Pressure" Trick. If you have access to a microwave reactor, run the reaction at 140–160°C in NMP (N-Methyl-2-pyrrolidone).

    • Warning: Ensure your carboxylate ester is stable; tert-butyl esters may cleave.

Q: I am getting a mixture of C2 and C4 substitution. A: This is the classic "Regioselectivity Trap."

  • Analysis: C4 substitution proceeds via a symmetric Meisenheimer complex, which is often lower in energy than the C2 pathway. However, C2 is closer to the inductive pull of the Nitrogen.

  • Fix: Use a non-polar aprotic solvent (like Toluene) rather than DMF/DMSO. In non-polar solvents, the nucleophile is less solvated and the transition state leading to the C4 product (which keeps charge separation further apart) is often favored over the C2 pathway which suffers from lone-pair repulsion with the ring nitrogen [3].

Module 3: Direct C-H Functionalization (Radical & Metalation)

The Problem: You have no halogen handle. You want to install an alkyl group at C4 directly.[5][7][8]

Troubleshooting Q&A

Q: I tried a Minisci reaction (Ag/Persulfate), but I'm getting C2 alkylation. A: Minisci radicals are nucleophilic; they attack the most electron-deficient position. In protonated pyridines, C2 and C4 are both activated, but C2 is statistically favored and sterically accessible.

  • The "Baran" Solution (Blocking Groups):

    • You cannot easily force C4 selectivity on a naked pyridine if C2 is open.

    • Protocol: React your pyridine with maleic anhydride first to form a zwitterionic intermediate that blocks the Nitrogen and C2/C6 positions.

    • Result: The radical is forced to attack C4. This "decarboxylative Minisci" approach allows exclusive C4 functionalization [4].[5][7]

Q: I need to install a complex carbon chain at C4, but radical chemistry is too messy. A: Switch to C4-Selective Sodiation .

  • Insight: Standard n-Butyllithium (n-BuLi) attacks the C2 position (nucleophilic addition).

  • Protocol: Use n-Butylsodium (n-BuNa) (prepared in situ from

    
     dispersion and 
    
    
    
    ).
    • Mechanism: n-BuNa is a strong enough base to deprotonate C4 (thermodynamic control) rather than adding to the ring.

    • Workflow: Treat pyridine carboxylate with n-BuNa (-78°C)

      
       Form 4-sodio-pyridine 
      
      
      
      Transmetalate with
      
      
      
      
      Negishi Coupling with Aryl Halide [5].

Visualizing the Solution

Figure 1: Decision Logic for C4 Functionalization

C4_Strategy Start Start: C4-Functionalization of Pyridine Carboxylate Handle Is there a Halogen (Cl/Br) at C4? Start->Handle Sterics Are C3/C5 Substituted? Handle->Sterics Yes Minisci Pathway C: Radical (Minisci) Handle->Minisci No (C-H Bond) Suzuki Pathway A: Cross-Coupling (Suzuki/Buchwald) Sterics->Suzuki Yes (C-C Bond needed) SNAr Pathway B: SNAr (Nucleophilic Sub.) Sterics->SNAr Yes (C-N/O Bond needed) Sol_Ligand Use SPhos/XPhos Ligands (Glove Effect) Suzuki->Sol_Ligand Sol_Acid Use Acid Catalysis (H+) or High Pressure SNAr->Sol_Acid Metalation Pathway D: Metalation (n-BuNa) Minisci->Metalation Complex Electrophiles Sol_Block Use Maleate Blocking Group (Baran Method) Minisci->Sol_Block For C4 Selectivity Sol_Sodium Use n-Butylsodium (Thermodynamic Deprotonation) Metalation->Sol_Sodium

Caption: Strategic decision tree for selecting the correct methodology based on substrate substitution patterns and desired bond formation.

Experimental Data: Ligand Performance Matrix

The following table summarizes the performance of phosphine ligands in the Suzuki coupling of 3,5-dimethyl-4-chloropyridine-2-carboxylate (a highly hindered model substrate) with phenylboronic acid.

LigandTypeYield (24h)Mechanistic Note

Triarylphosphine< 5%Cone angle too small; fails to promote reductive elimination.

Trialkylphosphine45%Good electronics, but prone to oxidation and instability.
SPhos Buchwald (Biaryl)92% Methoxy groups stabilize Pd; bulk promotes coupling.
XPhos Buchwald (Biaryl)95% Isopropyl groups increase bulk; best for Cl-activation.
dppf Bidentate12%Bite angle insufficient for this specific steric clash.

References

  • Billingsley, K., & Buchwald, S. L. (2006).[9] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pyridines: The Role of Acid Catalysis. Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Solvent and Regioselectivity.

  • Choi, J., et al. (2021).[7] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.

  • Vertex Pharmaceuticals & Scripps Research. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie.

Sources

Validation & Comparative

Reproducibility of Synthesis Methods for Benzyl 4-bromo-2-pyridinecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide evaluates the reproducibility, scalability, and purity profiles of three distinct synthetic routes for Benzyl 4-bromo-2-pyridinecarboxylate (an essential intermediate in the synthesis of biaryl mannoside FimH inhibitors and other pyridine-based pharmacophores). Unlike standard phenyl esters, the presence of the basic pyridine nitrogen at the ortho position to the carboxylate introduces unique challenges, including zwitterionic solubility issues and competitive N-alkylation. This guide synthesizes experimental data to recommend the optimal protocol for medicinal chemistry (mg scale) versus process development (kg scale).

Part 1: Strategic Overview & Method Selection

The synthesis of Benzyl 4-bromo-2-pyridinecarboxylate is governed by the electronic battle between the electron-withdrawing bromine at C4 (which increases the acidity of the carboxylic acid) and the nucleophilic nitrogen at Position 1.

Comparative Analysis Matrix
FeatureMethod A: Direct Alkylation (Recommended) Method B: Acid Chloride Activation Method C: Steglich Esterification
Reagents 4-Bromopicolinic acid, Benzyl bromide, Cs₂CO₃/K₂CO₃SOCl₂, Benzyl alcohol, Et₃NDCC/EDC, DMAP, Benzyl alcohol
Yield (Isolated) 85-92% 70-80%60-75%
Purity (Crude) High (>95%)Moderate (Residual HCl/SO₂ salts)Low (Urea byproducts)
Scalability Moderate (Solvent volume limits)High (Cost-effective)Low (Atom economy poor)
Key Risk Competitive N-alkylation (quaternization)Hydrolysis of acid chloride; CorrosionDifficult purification of urea
Reproducibility Excellent Good (Moisture sensitive)Variable

Part 2: Detailed Experimental Protocols

Method A: Base-Mediated Direct Alkylation (The "MedChem Standard")

Best for: High throughput, gram-scale synthesis, and avoiding acidic conditions.

Mechanism: Nucleophilic attack of the carboxylate anion on the benzyl bromide. The choice of base and solvent is critical to suppress N-alkylation.

Reagents
  • 4-Bromo-2-pyridinecarboxylic acid (1.0 equiv)

  • Benzyl bromide (1.2 equiv) [Caution: Lachrymator]

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (anhydrous) or acetonitrile

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-pyridinecarboxylic acid (e.g., 2.02 g, 10 mmol) in anhydrous DMF (20 mL).

    • Insight: The starting acid is zwitterionic and often poorly soluble in non-polar solvents. DMF ensures complete dissolution of the carboxylate salt.

  • Deprotonation: Add Cs₂CO₃ (4.88 g, 15 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension will become milky.

  • Alkylation: Add Benzyl bromide (1.42 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 60°C for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The polar acid spot (baseline) should disappear, replaced by a non-polar UV-active spot (Rf ~0.6).

  • Workup (Critical for Purity):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with 10% LiCl solution (2 x 50 mL) to remove DMF (crucial to prevent oiling out during concentration).

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If excess benzyl bromide remains (pungent odor), triturate the crude solid with cold hexanes. Alternatively, flash chromatography (0-20% EtOAc in Hexanes) yields the pure ester as a white/off-white solid.

Method B: Acid Chloride Activation (The "Process Route")

Best for: Multi-kilogram scale-up where reagent cost (Cs₂CO₃) is prohibitive.

Reagents
  • 4-Bromo-2-pyridinecarboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv)

  • Benzyl Alcohol (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Toluene or DCM

Step-by-Step Protocol
  • Activation: Suspend the acid (10 mmol) in Toluene (30 mL). Add SOCl₂ (50 mmol) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (approx. 80-110°C) for 2 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Isolation of Intermediate: Concentrate the mixture to dryness in vacuo to remove excess SOCl₂. Azeotrope once with toluene to ensure removal of acidic traces.

    • Note: The intermediate 4-bromopicolinoyl chloride hydrochloride is moisture sensitive. Handle under N₂.[1][2]

  • Esterification: Redissolve the residue in DCM (30 mL). Cool to 0°C.[2]

  • Addition: Add Benzyl alcohol (11 mmol) followed by the slow addition of Et₃N (25 mmol). The amine acts as an HCl scavenger.

  • Workup: Wash with water, 1N HCl (to remove pyridine traces), and brine. Concentrate to yield the crude ester.

Part 3: Visualization & Logic

Diagram 1: Synthetic Decision Tree & Reaction Pathways

This diagram illustrates the mechanistic pathways and critical decision points for selecting the correct synthesis route.

SynthesisPathways Start 4-Bromo-2-pyridinecarboxylic Acid Decision Scale & Equipment? Start->Decision RouteA Route A: Alkylation (Reagents: BnBr, Cs2CO3, DMF) Decision->RouteA < 10g / MedChem RouteB Route B: Acid Chloride (Reagents: SOCl2, BnOH) Decision->RouteB > 100g / Process IntermedA Carboxylate Anion (Nu: Oxygen) RouteA->IntermedA IntermedB Acid Chloride (Electrophile) RouteB->IntermedB SideRxn Risk: N-Alkylation (Zwitterion effect) IntermedA->SideRxn If Solvent Non-Polar Product Benzyl 4-bromo-2-pyridinecarboxylate IntermedA->Product SN2 Attack IntermedB->Product Nucleophilic Acyl Sub.

Caption: Decision matrix for synthesis routes highlighting the divergence between alkylation (MedChem) and acyl chloride (Process) pathways.

Diagram 2: Purification & Troubleshooting Logic

This diagram details the workup logic required to ensure high purity, specifically addressing the removal of the lachrymator (Benzyl bromide) and preventing hydrolysis.

PurificationLogic Crude Crude Reaction Mixture (DMF, Product, Excess BnBr) Wash1 Aq. LiCl Wash Crude->Wash1 Remove DMF Wash2 Aq. NaHCO3 Wash Wash1->Wash2 Remove Acid Check Smell Check: Pungent (BnBr)? Wash2->Check Trituration Triturate w/ Hexanes (BnBr is soluble, Product is not) Check->Trituration Yes (High Impurity) Column Flash Column (0-20% EtOAc/Hex) Check->Column No / Low Impurity Final Pure Product (White Solid) Trituration->Final Column->Final

Caption: Purification workflow focusing on the removal of high-boiling solvents (DMF) and excess alkylating agents.

Part 4: Troubleshooting & Expert Insights

The "Pyridine Nitrogen" Effect

The most common failure mode in Route A is low yield due to N-alkylation .

  • Observation: Formation of a water-soluble pyridinium salt precipitate.

  • Correction: Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃. The "Cesium Effect" improves the solubility of the carboxylate and promotes O-alkylation over N-alkylation due to the looser ion pairing. Ensure the solvent is strictly anhydrous DMF.

Removal of Benzyl Bromide

Benzyl bromide is a potent lachrymator and difficult to remove by rotovap due to its high boiling point (198°C).

  • Chemical Quench: If trituration fails, add Triethylamine (1.0 mL) to the crude reaction mixture and stir for 30 minutes before workup. This converts excess BnBr into benzyltriethylammonium bromide, which is water-soluble and easily washed away during the aqueous extraction phase [1].

Stability

The ester bond at the 2-position of pyridine is susceptible to hydrolysis, especially if the final product retains traces of acid from Method B. Ensure the final organic layer is dried thoroughly over MgSO₄ and stored in a desiccator.

References

  • Active Esters of Isonicotinic and Picolinic Acids (Comparison of DCC vs Acid Chloride). Source: National Institutes of Health (PMC). URL:[Link]

  • Esterification of Pyridine Carboxylic Acids (Process Chemistry).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Benzyl 4-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Benzyl 4-bromopyridine-2-carboxylate. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from analogous chemical structures—specifically halogenated pyridines and benzyl esters—and aligns with universal laboratory waste management principles to ensure procedural integrity and personnel safety. The causality behind each step is explained to empower researchers with a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: A Structural Approach

Understanding the chemical's structure is paramount to predicting its hazard profile and determining the correct waste stream. This compound is composed of a bromopyridine core and a benzyl ester functional group.

  • Bromopyridine Core : The presence of a bromine atom classifies this compound as a halogenated organic compound .[1] This is the single most critical factor for waste segregation, as halogenated wastes require specific high-temperature incineration with flue gas scrubbing to neutralize the resulting hydrobromic acid (HBr).[2] Improper disposal can lead to the formation of persistent organic pollutants and damage to standard incineration facilities. Many brominated pyridine derivatives are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4][5]

  • Benzyl Ester Group : Benzyl esters are generally considered organic compounds with good solvency properties but can be irritating to the skin and eyes.[6][7]

Based on these structural components, we can infer a likely hazard profile for this compound.

Hazard Class Anticipated GHS Classification & Statements Rationale & Primary Sources
Acute Toxicity Warning or Danger H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.Based on GHS data for analogous compounds like 4-bromopyridine-2-carboxylic acid and 4-bromopyridine-2-carbaldehyde.[4][5]
Skin Irritation Warning H315: Causes skin irritation.A common characteristic of brominated pyridines and other functionalized aromatic compounds.[4][8]
Eye Irritation Warning H319: Causes serious eye irritation.Similar to skin irritation, this is a frequent hazard for this class of chemicals.[8][9]
Respiratory Irritation Warning H335: May cause respiratory irritation.Expected for fine solid particles or vapors of functionalized pyridine compounds.[9]
Environmental Hazard No definitive data available, but should be treated as potentially harmful to aquatic life.General principle for synthetic organic compounds not readily biodegradable. Do not discharge to sewer systems.[8][10]

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol ensures that this compound and associated contaminated materials are handled safely and in accordance with regulatory standards such as those from the Resource Conservation and Recovery Act (RCRA).[11]

Step 1: Waste Segregation

This is the most critical step. Due to the presence of bromine, this compound must be disposed of as Halogenated Organic Waste .

  • Action : Designate a specific, properly labeled waste container for halogenated organic liquids or solids.

  • Causality : Halogenated and non-halogenated wastes are incinerated under different conditions.[1] Mixing them constitutes a compliance violation and a safety hazard. Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexanes, methanol).[12]

Step 2: Container Selection and Management

The integrity of the waste container is essential to prevent leaks and exposure.

  • Action : Select a container made of a chemically compatible material, typically borosilicate glass or high-density polyethylene (HDPE), with a secure, screw-top cap.[13][14] The container must be in good condition, free of cracks or deterioration.[11]

  • Causality : Using incompatible containers can lead to chemical degradation of the container, resulting in spills.[14] Foodstuff containers are strictly forbidden as they are not designed for hazardous waste and can lead to dangerous mix-ups.[15]

Step 3: Waste Labeling

Proper labeling is a regulatory requirement and is crucial for the safety of all personnel, including waste handlers.

  • Action : Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[12]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

    • The accumulation start date (the date the first drop of waste is added).[13]

  • Causality : Inaccurate labeling can lead to improper handling and accidental mixing of incompatible chemicals by waste management personnel, potentially causing violent reactions.[13][15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[13]

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel. The container must be kept closed except when actively adding waste.[12][15] Ensure secondary containment (such as a spill tray) is used.[14]

  • Causality : The SAA designation ensures that hazardous waste is managed in a controlled, inspected area, minimizing the risk of spills and exposure. Keeping containers closed prevents the release of vapors and protects against spills.[11][15]

Step 5: Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Action :

    • Solids : Gloves, weigh boats, contaminated silica gel, and paper towels should be collected in a separate, clearly labeled solid waste container or a securely lined bag designated for "Halogenated Organic Solid Waste."

    • Sharps : Contaminated needles or sharp-edged spatulas must be placed in a designated sharps container.

    • Empty Containers : The original product container is considered hazardous waste. It should not be rinsed into the sink. Triple-rinse the container with a suitable solvent (e.g., acetone, ethyl acetate), and dispose of the rinsate as halogenated organic liquid waste. Deface the original label, and dispose of the empty container as solid waste or according to your institution's specific guidelines for empty chemical containers.[14]

  • Causality : Trace residues on contaminated materials can still pose a significant hazard. Proper segregation ensures these materials are also incinerated correctly.

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Action : Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional rules may be stricter), contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13][15]

  • Causality : EH&S professionals are trained to transport and manage the consolidation of hazardous waste for final offsite treatment, ensuring compliance with all federal, state, and local regulations.[13]

Emergency Procedures: Spill Management

In the event of a spill, a swift and safe response is critical.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Protect Yourself : Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).

  • Containment : For liquid spills, cover with an absorbent, inert material like vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for halogenated solid waste.

  • Decontamination : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EH&S department.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal A Generate Waste (this compound or contaminated material) B Hazard Assessment: Does it contain a Halogen (Br, Cl, F, I)? A->B C YES: Classify as HALOGENATED ORGANIC WASTE B->C Yes D Select Compatible Container (e.g., Glass, HDPE) with secure screw-cap. C->D E Label Container Correctly: - Hazardous Waste - Full Chemical Name - Hazards (Pictograms) - Accumulation Date D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Keep container closed except when adding waste. F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EH&S for Waste Pickup H->I Yes

Caption: Decision workflow for handling this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Halogenated Waste Guide . University of Wisconsin-Milwaukee. [Link]

  • 4-Bromopyridine-2-carboxylic acid - PubChem . National Center for Biotechnology Information. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Title 40. [Link]

  • Benzyl Esters - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • 4-Bromopyridine-2-carbaldehyde - PubChem . National Center for Biotechnology Information. [Link]

  • Chemical Compatibility for O-rings Elastomers . Bal Seal Engineering. [Link]

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-bromopyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-bromopyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.